2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group (NH2), a carboxamide group (CONH2), a pyrrolo[2,3-b]quinoxaline group, and a thiophenylmethyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolo[2,3-b]quinoxaline core, followed by the addition of the various substituents. The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[2,3-b]quinoxaline group, for example, is a fused ring system that includes two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amino group could participate in acid-base reactions, while the carboxamide group could undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Innovative synthesis techniques for related compounds have been explored, such as solvent-free aminolysis of epoxides and Lewis acid-catalyzed reactions. These methods offer efficient routes for creating quinoxaline derivatives under mild conditions, potentially applicable to the synthesis of 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (Fringuelli et al., 2004).
- Structural Analyses : Advanced characterization techniques such as NMR, MS, IR, and X-ray structural analysis have been utilized to study the properties of quinoxaline derivatives. This approach is crucial for understanding the physical and chemical properties of these compounds, including this compound (Faizi et al., 2018).
Potential Pharmacological Applications
- Serotonin Receptor Antagonism : Research into quinoxaline derivatives has identified potential for acting as 5-HT3 receptor antagonists, which can be relevant in the management of conditions like depression. This suggests a possible pharmacological application for this compound in similar contexts (Mahesh et al., 2010).
Chemical Reactivity and Interactions
- Coordination with Metal Ions : Some related compounds have demonstrated the ability to form coordinate bonds with metal ions. This property could be explored in the context of targeted delivery systems, such as for nitric oxide to biological sites, and may apply to this compound (Yang et al., 2017).
Future Directions
Properties
IUPAC Name |
2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c25-22-20(24(30)26-15-17-9-6-14-31-17)21-23(28-19-11-5-4-10-18(19)27-21)29(22)13-12-16-7-2-1-3-8-16/h4-7,9-11,14H,1-3,8,12-13,15,25H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUIMBNALQYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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